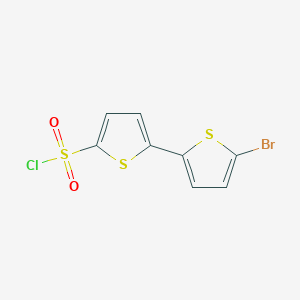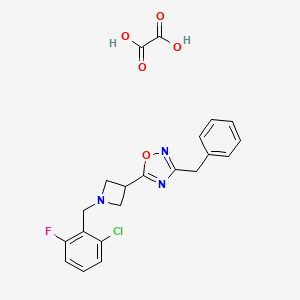
Methyl 4-(isoxazol-5-ylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is a chemical compound with the molecular formula C12H11NO4 . It has gained significant attention in the scientific community due to its various properties and potential applications.
Synthesis Analysis
The synthesis of isoxazole derivatives, like “this compound”, has been a topic of interest in the scientific community. One of the most common methods for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring attached to a benzoate ester group via a methoxy bridge . The molecular weight of this compound is 233.22 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 233.22 . The exact physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Reactions and Compounds Synthesis
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is involved in various chemical reactions and the synthesis of compounds. For example, its reactions with carbonyl compounds have been explored, revealing products like 3-methyl-5-(benzoylmethyl)isoxazole under specific conditions (Kashima et al., 1976). Additionally, it serves as a precursor in the synthesis of complex compounds, such as tetrazole derivatives, which have potential applications in various fields, including materials science and pharmacology (Popovski et al., 2010).
Coordination Polymers and Photoluminescence
Research indicates the use of this compound in the hydrothermal synthesis of coordination polymers, such as a cadmium(II) coordination polymer. These materials are of interest for their photoluminescent properties, with applications in materials science and potentially in optoelectronics (Wang et al., 2012).
Anticancer Activity
Some derivatives of this compound have shown promise in anticancer research. For instance, certain isoxazole derivatives synthesized using this compound have demonstrated in vitro anti-cancer activity, highlighting its potential in medicinal chemistry and drug development (Reddy & Reddy, 2020).
Green Chemistry Approaches
This compound is also utilized in green chemistry strategies. For example, its derivatives have been synthesized in aqueous media, emphasizing the importance of environmentally friendly methods in chemical synthesis (Liu & Zhang, 2011).
Molecular Docking and Biological Studies
In addition to its chemical applications, this compound is used in biological studies involving molecular docking. This involves assessing the interaction of synthesized compounds with biological targets, which is crucial in drug discovery and development (Wazalwar et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSBLYYIHZFGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)


![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)
![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)
![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2370434.png)




